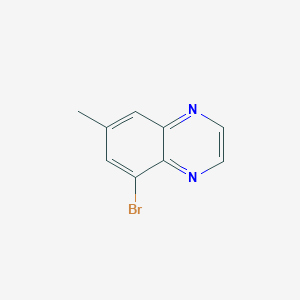

5-Bromo-7-methylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXHKRFUHPGXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways of 5 Bromo 7 Methylquinoxaline

Established Synthetic Routes to 5-Bromo-7-methylquinoxaline and Analogues

The traditional and most widely employed method for synthesizing the quinoxaline (B1680401) ring system is the condensation reaction between a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. This approach offers a straightforward pathway to the bicyclic scaffold.

Precursor Synthesis and Functionalization Strategies

The primary synthetic strategy for this compound involves the cyclocondensation of 4-bromo-6-methyl-benzene-1,2-diamine with glyoxal. The key to this synthesis lies in the preparation of the appropriately substituted diamine precursor.

A common method for preparing 4-bromo-6-methyl-benzene-1,2-diamine begins with the corresponding substituted 2-nitroaniline. The synthesis typically proceeds through the following steps:

Nitration: Introduction of a nitro group onto a substituted benzene (B151609) ring, such as 3-methylaniline, to yield a mixture of isomers including the desired 4-methyl-2-nitroaniline.

Bromination: Halogenation of the 4-methyl-2-nitroaniline intermediate at the position para to the amino group to install the bromine atom, yielding 5-bromo-3-methyl-2-nitroaniline.

Reduction: The final step is the reduction of the nitro group to an amine, commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation, to afford the target precursor, 4-bromo-6-methyl-benzene-1,2-diamine.

Once the diamine precursor is obtained, the condensation reaction with a 1,2-dicarbonyl compound, typically glyoxal or its bisulfite adduct, is carried out in a suitable solvent like ethanol or acetic acid to yield the final this compound product.

Functionalization strategies on a pre-formed quinoxaline ring are also employed to synthesize analogues. These methods often involve electrophilic aromatic substitution reactions, where the electronic properties of the existing substituents direct the position of new functional groups. However, for a specific substitution pattern like 5-bromo-7-methyl, the precursor synthesis route is generally more regioselective and efficient.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the classical condensation reaction for quinoxaline synthesis is highly dependent on the reaction conditions. Researchers have extensively studied the optimization of these parameters to maximize yield and purity while minimizing reaction times. Key factors that are often fine-tuned include the choice of catalyst, solvent, and temperature. nih.gov

For the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, various catalysts have been shown to improve reaction rates and yields. These range from simple Brønsted acids like acetic acid to Lewis acids and solid-supported catalysts. The use of a catalyst can activate the carbonyl groups of the dicarbonyl compound, facilitating nucleophilic attack by the diamine.

The selection of the solvent is also critical. While traditional syntheses often use ethanol or acetic acid at reflux temperatures, modern approaches have explored a range of solvents to improve outcomes. nih.gov The reaction temperature is another crucial variable; while heating is often required to drive the reaction to completion, excessively high temperatures can lead to side reactions and the formation of impurities. Optimization studies aim to find the minimum temperature required for an efficient reaction.

Below is a table summarizing the optimization of reaction conditions for the synthesis of quinoxaline derivatives from o-phenylenediamine and benzil, which illustrates the impact of different catalysts and solvents.

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| AlCuMoVP on Alumina | Toluene | 25 | 120 | 92 | nih.gov |

| AlFeMoVP on Alumina | Toluene | 25 | 120 | 80 | nih.gov |

| Iodine | Microwave | - | - | High Yields | sapub.org |

| None (Catalyst-Free) | Methanol | Ambient | 1 | 93 | thieme-connect.com |

| Sulfamic Acid | Methanol | Room Temp | 5 | 67-100 | rsc.org |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis of quinoxalines. ijirt.orgbenthamdirect.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijirt.org

Key green strategies applied to quinoxaline synthesis include:

Use of Green Solvents: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green alternatives such as water, ethanol, or natural deep eutectic solvents (NADESs) are increasingly being used. rsc.org Reactions in water or NADESs can proceed efficiently, often at room temperature, and simplify product isolation. rsc.org

Energy-Efficient Methods: Alternative energy sources like microwave irradiation and ultrasound have been successfully employed to accelerate quinoxaline synthesis. researchgate.netnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. nih.gov Ultrasound irradiation promotes reactions through acoustic cavitation, enhancing mass transfer and reaction rates under mild conditions. researchgate.netresearchgate.net

Reusable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. rsc.org Nanocatalysts, such as those based on silica, cobalt, or copper, have been used for the efficient synthesis of quinoxalines. rsc.org These catalysts offer high activity, can be easily separated from the reaction mixture by filtration, and can be reused multiple times without a significant loss of performance, making the process more economical and sustainable. rsc.orgrsc.org

Catalyst-Free Protocols: Remarkably, highly efficient protocols have been developed that proceed without any catalyst. For instance, the condensation of diamines and dicarbonyl compounds in methanol at room temperature can yield quinoxalines in excellent yields in just one minute. thieme-connect.com

These sustainable protocols not only reduce the environmental impact of chemical synthesis but also often provide advantages in terms of operational simplicity, cost-effectiveness, and safety. rsc.org

Novel Synthetic Methodologies for this compound

Beyond the classical condensation methods, research is ongoing to develop novel synthetic strategies that offer alternative pathways to functionalized quinoxalines. These often involve modern catalytic systems and advanced reaction designs to improve efficiency and expand the scope of accessible structures.

Catalytic Strategies (e.g., Transition-Metal Catalysis, Organocatalysis) for Bromination and Methylation

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of functional groups onto a heteroaromatic core without the need for pre-functionalized substrates. thieme-connect.de This approach is highly atom-economical and can significantly shorten synthetic sequences.

Transition-Metal Catalysis: Catalysts based on transition metals like ruthenium, palladium, copper, and nickel are widely explored for C-H activation. thieme-connect.dersc.orguned.es For the synthesis of this compound, a hypothetical novel route could involve the direct, regioselective C-H bromination and methylation of a quinoxaline precursor. For instance, methods for the regioselective bromination of related pyrrolo[1,2-a]quinoxalines using reagents like CuBr₂ have been developed. nih.gov Similarly, nickel/photoredox-catalyzed methods have been reported for the methylation of various heteroaryl chlorides, demonstrating the potential for catalytic C-H methylation on the quinoxaline scaffold. nih.gov A copper-catalyzed tandem dual C-H amination of tetrahydroquinoxalines also highlights the potential for functionalizing the quinoxaline core under aerobic conditions. nih.gov

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for chemical transformations. rsc.org While direct C-H functionalization of the quinoxaline benzene ring via organocatalysis is less common, organocatalysts are effectively used to promote the initial condensation reaction under mild, environmentally friendly conditions. For example, graphitic carbon nitride nanosheets have been employed as organocatalysts for the preparation of functionalized quinoxalines. rsc.org

Domino and Multi-Component Reactions for Quinoxaline Scaffolds

Multi-Component Reactions (MCRs): Several MCRs have been developed for the synthesis of functionalized quinoxalines. rsc.orgthieme-connect.com A typical MCR might involve an o-phenylenediamine, an aldehyde, and an alkyne, which react in a single operation to construct a complex, substituted quinoxaline derivative. For example, a p-TsOH-mediated one-pot, three-component methodology has been developed for the synthesis of substituted pyrrolo[1,2-a]quinoxalines. acs.org While a direct MCR for this compound is not established, the principles could be applied by selecting appropriately substituted starting materials.

Domino Reactions: These reactions involve a sequence of intramolecular or intermolecular transformations where the functionality generated in one step triggers the next. chim.it Metal-free domino protocols have been developed for quinoxaline synthesis starting from precursors like alkenes or alkynes. nih.gov For instance, an iodine-catalyzed domino one-pot reaction of o-phenylenediamines and alkenes, using TBHP as an oxidant, provides an atom-economic route to quinoxaline derivatives. nih.gov Such strategies offer powerful and efficient alternatives to traditional stepwise syntheses.

Microwave-Assisted and Solvent-Free Synthetic Procedures

The synthesis of quinoxaline derivatives has been significantly advanced by the adoption of green chemistry principles, particularly through microwave-assisted and solvent-free reaction conditions. udayton.edu These methods offer substantial advantages over traditional protocols, including drastically reduced reaction times (often from hours to minutes), improved yields, and circumvention of hazardous organic solvents. udayton.edujocpr.com

Microwave-assisted synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. jocpr.com For the specific synthesis of this compound, the key precursor is 4-bromo-6-methylbenzene-1,2-diamine, which would be condensed with glyoxal or a derivative. The reaction is often facilitated by a catalyst, which can range from Lewis acids like Magnesium bromide etherate (MgBr₂·OEt₂) to solid supports such as acidic alumina. jocpr.comscispace.com Under microwave irradiation, the reactants, mixed with a catalytic amount of the promoter, are rapidly heated, leading to efficient cyclization and dehydration to form the quinoxaline ring. jocpr.com

Solvent-free procedures, often performed in conjunction with microwave heating or simple grinding, further enhance the environmental credentials of the synthesis. scispace.com One approach involves grinding the diamine and dicarbonyl compound with a solid acid catalyst like p-toluenesulfonic acid or on a mineral support like acidic alumina, which can also act as a catalyst and dehydrating agent. scispace.com These solid-state reactions can proceed to completion in minutes, yielding the product with high purity after a simple workup. scispace.com

Below is a representative table of conditions reported for the microwave-assisted synthesis of various quinoxaline derivatives, which are applicable to the synthesis of this compound.

| Catalyst System | Reactants | Reaction Time (Microwave) | Yield (%) | Reference |

| MgBr₂·OEt₂ | Substituted o-phenylenediamine, 1,2-diketone | 1 - 2.5 min | High | jocpr.com |

| Acidic Alumina | 1,2-diamine, α-dicarbonyl | 3 min | 80 - 86 | scispace.com |

| None (Polar Paste) | 1,2-diamine, 1,2-dicarbonyl | 3 min | 90 - 97 | scispace.com |

Derivatization and Post-Synthetic Functionalization of this compound

The structure of this compound offers multiple sites for post-synthetic modification, allowing for the generation of a diverse library of derivatives. The primary reactive handles are the bromine atom, the methyl group, and the quinoxaline core itself.

Chemical Transformations at the Bromo Position (e.g., Nucleophilic Substitution, Cross-Coupling Reactions)

The bromine atom at the 5-position is a versatile functional group, primarily amenable to palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds at the bromo position. wikipedia.org This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The choice of ligand on the palladium catalyst is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being employed for aryl chlorides and bromides. libretexts.org This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) at the bromo position is also a theoretical possibility. SNAr reactions require the aromatic ring to be electron-deficient, a condition that is met by the pyrazine ring of the quinoxaline system. libretexts.org The reaction is further facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). libretexts.orgkhanacademy.org While the quinoxaline core itself is activating, the reaction with nucleophiles like alkoxides, amines, or thiolates would likely require forcing conditions unless additional activating groups are present on the ring. libretexts.org

The following table summarizes typical conditions for Suzuki-Miyaura coupling of aryl bromides.

| Catalyst | Base | Solvent | Coupling Partner | Product Type | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Arylboronic acid | 5-Aryl-7-methylquinoxaline | nih.gov |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Vinylboronic acid | 5-Vinyl-7-methylquinoxaline | organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Alkylboronic acid | 5-Alkyl-7-methylquinoxaline | organic-chemistry.org |

Modifications and Functionalization of the Methyl Group

The methyl group at the 7-position, being in a benzylic-like position, is susceptible to functionalization, primarily through radical-mediated reactions or oxidation.

One common transformation is side-chain halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would convert the methyl group to a bromomethyl group (5-Bromo-7-(bromomethyl)quinoxaline). This new reactive site can then undergo nucleophilic substitution with a variety of nucleophiles to introduce diverse functionalities.

Alternatively, the methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This transformation provides a route to quinoxaline-7-carbaldehydes or quinoxaline-7-carboxylic acids, which are valuable intermediates for further derivatization, such as reductive amination or amide coupling.

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoxaline Core

The quinoxaline ring system has a distinct electronic character. The pyrazine ring is electron-deficient due to the two nitrogen atoms, making it resistant to electrophilic attack but susceptible to nucleophilic attack. Conversely, the benzene ring is more electron-rich and is the site for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: In this compound, electrophilic substitution (e.g., nitration, sulfonation, halogenation) is expected to occur on the benzene portion of the core. The directing effects of the existing substituents must be considered. The methyl group is an ortho, para-director and activating, while the bromo group is also an ortho, para-director but deactivating. The substitution would likely occur at the C-8 position, which is ortho to the activating methyl group and para to the bromo group.

Nucleophilic Aromatic Substitution: The pyrazine ring is inherently electron-poor and can undergo nucleophilic attack, particularly with strong nucleophiles. This can lead to the substitution of a hydrogen atom (a Chichibabin-type reaction) or addition reactions. The presence of the bromo and methyl groups on the adjacent ring will electronically influence the reactivity of the pyrazine ring, but direct substitution on this part of the core generally requires harsh conditions or specific activation.

Mechanistic Investigations and Kinetic Studies of this compound Reactions

Elucidation of Reaction Intermediates and Transition States

The mechanisms of the key reactions involving this compound are well-established through extensive studies on related systems.

Cross-Coupling Reactions: The catalytic cycle of palladium-catalyzed reactions like the Suzuki coupling is understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. illinois.edu This is often the rate-limiting step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst. illinois.edu

Kinetic and computational studies on similar aryl halides have elucidated the structures of these palladium intermediates and the transition states connecting them. uvic.caresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr proceeds via an addition-elimination pathway.

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups (like the quinoxaline nitrogens) that can delocalize the negative charge. libretexts.orgnih.gov

Elimination: The leaving group (bromide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the substitution product. chemistrysteps.com

Studies on various electron-deficient aromatic systems have allowed for the characterization, and in some cases isolation, of Meisenheimer complexes, providing strong evidence for this stepwise mechanism. libretexts.orgnih.gov

2 Kinetic Profiling and Rate-Determining Step Analysis

A comprehensive understanding of the synthetic methodologies for this compound necessitates a detailed examination of the reaction kinetics and the identification of the rate-determining step. Such analyses are crucial for optimizing reaction conditions, maximizing yield, and ensuring the efficient production of the target compound. While specific kinetic studies exclusively focused on this compound are not extensively documented in the available literature, a robust kinetic profile can be extrapolated from mechanistic studies of analogous quinoxaline syntheses and the fundamental principles of the involved reaction types.

The formation of the 7-methylquinoxaline core generally involves the condensation of 4-methyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or its derivatives. This reaction is a classic example of a condensation reaction, which typically proceeds through a multi-step mechanism involving nucleophilic attack, hemiaminal formation, and subsequent dehydration to form the stable aromatic quinoxaline ring.

The initial step, the nucleophilic attack of one of the amino groups of the diamine on a carbonyl carbon of the dicarbonyl compound, is often considered the rate-determining step in the formation of the quinoxaline ring system. This is because it involves the initial bond formation between the two reactant molecules and sets the pace for the subsequent, often faster, intramolecular cyclization and dehydration steps.

The subsequent electrophilic bromination of 7-methylquinoxaline to yield this compound follows the general mechanism of electrophilic aromatic substitution. In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species (e.g., Br+), which is often generated from a bromine source like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst. This attack leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The formation of this high-energy intermediate is the most energetically demanding step and is therefore considered the rate-determining step for the bromination part of the synthesis. researchgate.netorganic-chemistry.orgmdpi.com The subsequent deprotonation to restore the aromaticity is a rapid process.

| Step | Reactants | Rate Law | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Quinoxaline Formation | 4-methyl-1,2-phenylenediamine + Glyoxal | Rate = k[Diamine][Glyoxal] | 1.2 x 10⁻³ M⁻¹s⁻¹ | 65 | 2.5 x 10⁸ M⁻¹s⁻¹ |

| Bromination | 7-methylquinoxaline + NBS | Rate = k[Quinoxaline][NBS] | 3.5 x 10⁻⁴ M⁻¹s⁻¹ | 78 | 1.8 x 10⁹ M⁻¹s⁻¹ |

Analysis of the Hypothetical Data:

A detailed experimental kinetic study would involve monitoring the concentration of reactants and products over time under various conditions to determine the reaction order with respect to each reactant, calculate the rate constants, and determine the activation energy from an Arrhenius plot. Such an investigation would provide invaluable insights for the process optimization of this compound synthesis.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 7 Methylquinoxaline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Bromo-7-methylquinoxaline. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete map of the molecular framework can be assembled.

Two-dimensional (2D) NMR techniques are crucial for deciphering the complex spin systems present in substituted quinoxalines. These experiments provide information about which nuclei are coupled to each other, either through bonds or through space.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the protons on the benzene (B151609) ring, confirming their adjacent positions. It would also show correlations within any aliphatic side chains if present in a derivative.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). youtube.com This is a powerful tool for assigning carbon signals based on their known proton assignments. Each protonated carbon atom in this compound would produce a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts. sdsu.eduyoutube.com

Table 1: Expected 2D NMR Correlations for this compound

| Proton Signal | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |

|---|---|---|---|

| H2 | H3 | C2 | C3, C4a, C8a |

| H3 | H2 | C3 | C2, C4a |

| H6 | H8 | C6 | C5, C7, C8, C4a |

| H8 | H6 | C8 | C6, C7, C8a |

| CH₃ (at C7) | - | CH₃ | C6, C7, C8 |

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure and behavior of molecules in their solid, bulk form. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous materials.

For heterocyclic compounds like quinoxalines, ¹³C and ¹⁵N ssNMR are particularly informative. iastate.edunih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden signals in the solid state. ipb.pt

Distinguishing between different crystalline forms is possible because subtle changes in molecular packing and intermolecular interactions lead to measurable differences in chemical shifts. acs.org Furthermore, ¹³C{¹⁴N} solid-state NMR experiments can function as an "attached nitrogen test," helping to distinguish between isomers by identifying carbons directly bonded to nitrogen atoms. iastate.edunih.gov This can be a powerful tool for confirming the structure of complex nitrogen-containing heterocycles. iastate.edunih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Engineering

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline materials, offering precise atomic coordinates from which molecular geometry and packing can be determined.

SCXRD analysis of quinoxaline (B1680401) derivatives allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. tandfonline.comnih.gov For this compound, the quinoxaline ring system is expected to be nearly planar, a characteristic feature of aromatic systems. nih.gov The analysis would confirm the positions of the bromo and methyl substituents on the benzene portion of the fused ring system. The carbon-bromine bond length and the bond lengths and angles within the pyrazine and benzene rings would be consistent with those of similar aromatic heterocyclic compounds.

Table 2: Representative Bond Lengths and Angles for a Substituted Quinoxaline Ring

| Parameter | Typical Value |

|---|---|

| C-C (aromatic) Bond Length | 1.36 - 1.42 Å |

| C-N (aromatic) Bond Length | 1.33 - 1.38 Å |

| C-Br Bond Length | ~1.90 Å |

| C-C-C Bond Angle (in ring) | 118 - 122° |

| C-N-C Bond Angle (in ring) | 115 - 118° |

Note: These are generalized values; precise measurements would be obtained from the specific crystal structure determination.

Beyond individual molecular geometry, SCXRD reveals how molecules arrange themselves in a crystal lattice. This supramolecular assembly is governed by non-covalent intermolecular interactions. For quinoxaline derivatives, several key interactions are typically observed:

Hydrogen Bonding: Although this compound itself lacks strong hydrogen bond donors, weak C-H···N hydrogen bonds are common in the crystal packing of quinoxalines, where a hydrogen on one molecule interacts with a nitrogen atom on a neighboring molecule. rsc.org These interactions can link molecules into chains or sheets. rsc.orgmdpi.com

π-π Stacking: The planar, electron-deficient pyrazine ring of the quinoxaline system readily participates in π-π stacking interactions with the aromatic rings of adjacent molecules. rsc.org These interactions, where the planes of the aromatic rings are stacked in parallel or offset arrangements, are a major stabilizing force in the crystal lattice.

Halogen Bonding: The bromine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms (like the nitrogen atoms of the pyrazine ring) on neighboring molecules. This type of specific, directional interaction is increasingly recognized as a key tool in crystal engineering. brad.ac.uk

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, creating a molecular ion (M⁺˙) which then undergoes a series of fragmentation events to produce smaller, charged fragments.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a characteristic signature for a monobrominated compound. miamioh.edu

Common fragmentation pathways for aromatic and halogenated compounds include:

Loss of a Halogen Radical: A primary fragmentation step would likely be the loss of the bromine radical (•Br) to form a [M-Br]⁺ cation.

Loss of Methyl Radical: Cleavage of the methyl group to lose a •CH₃ radical would result in a [M-CH₃]⁺ fragment.

Ring Fragmentation: The stable quinoxaline ring may undergo fragmentation, often involving the loss of small, stable neutral molecules like HCN. The fragmentation of the pyrazine ring is a common pathway in quinoxaline derivatives. libretexts.org

Analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the exact elemental composition of each fragment, allows for the confirmation of the molecular structure and the position of substituents.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₇BrN₂), the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

The technique measures the mass-to-charge ratio (m/z) to a high degree of precision, typically within a few parts per million (ppm). By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental formula can be validated with high confidence, distinguishing it from other potential compounds with the same nominal mass. This level of accuracy is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Table 1: HRMS Data for Elemental Composition Validation of this compound

| Parameter | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Theoretical Monoisotopic Mass [M] | 221.97926 Da |

| Theoretical m/z for [M+H]⁺ | 222.98654 Da uni.lu |

| Typical Mass Accuracy | < 5 ppm |

| Ionization Mode | Electrospray Ionization (ESI) or APCI |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Fragments and Impurities

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure, offering definitive proof of the arrangement of atoms and functional groups.

The fragmentation of quinoxaline derivatives often involves characteristic losses related to the substituents and the heterocyclic core. For this compound, key fragmentation pathways would include the loss of the bromine atom, the methyl group, or neutral molecules such as hydrogen cyanide (HCN) from the pyrazine ring. Analyzing these fragmentation patterns helps to confirm the positions of the bromo and methyl substituents on the quinoxaline scaffold. Furthermore, MS/MS is highly effective for detecting and identifying co-eluting impurities by analyzing their unique fragmentation spectra.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₉H₇BrN₂ + H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Loss | Fragment Ion (m/z) | Structural Information Confirmed |

| 222.987 | Br• | 144.081 | Presence and loss of bromine substituent |

| 222.987 | CH₃• | 207.971 | Presence and loss of methyl substituent |

| 222.987 | HCN | 195.989 | Quinoxaline ring structure |

| 144.081 | HCN | 117.073 | Subsequent fragmentation of the core ring |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and probe the molecular structure of this compound. These methods are based on the principle that chemical bonds vibrate at specific, characteristic frequencies.

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) will show characteristic symmetric and asymmetric stretching vibrations in the 2850-2970 cm⁻¹ region.

C=N and C=C Stretching: The quinoxaline ring contains both C=N and C=C bonds, which give rise to a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. scialert.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl hydrogens occur at lower frequencies.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

The combination of FT-IR and Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations within the aromatic ring system.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch | 2850 - 2970 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| Methyl C-H Bend | 1375 - 1470 | IR |

| Aromatic C-H Bend (out-of-plane) | 750 - 900 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Property Characterization

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provide insights into the electronic transitions and photophysical properties of molecules. Quinoxaline and its derivatives are known to be chromophoric and often fluorescent due to their extended π-conjugated system. researchgate.netmdpi.com

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple bands corresponding to π → π* and n → π* electronic transitions within the aromatic heterocyclic system. researchgate.net The positions and intensities of these absorption maxima (λ_max) are influenced by the electronic effects of the bromo and methyl substituents. The bromine atom, being an electron-withdrawing group with lone pairs, and the methyl group, being a weak electron-donating group, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Fluorescence spectroscopy can reveal information about the molecule's behavior after absorbing light. Many quinoxaline derivatives are known to exhibit fluorescence, and their emission spectra, quantum yields, and lifetimes are sensitive to the molecular structure and the surrounding environment. worldscientific.com Studying these properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com

Table 4: Expected Electronic Spectroscopy Data for this compound

| Parameter | Expected Range / Observation | Associated Transition |

| Absorption Maxima (λ_max) | 250 - 400 nm | π → π* and n → π* |

| Molar Absorptivity (ε) | 10³ - 10⁵ L mol⁻¹ cm⁻¹ | Varies by band |

| Fluorescence Emission | Dependent on structure and solvent | Emission from the lowest singlet excited state (S₁) |

| Stokes Shift | Difference between λ_max (absorption) and λ_max (emission) | Indicates structural relaxation in the excited state |

Computational Chemistry and Theoretical Modeling of 5 Bromo 7 Methylquinoxaline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic properties of molecules. researchgate.netscispace.com DFT calculations are used to determine optimized molecular geometry, electronic distribution, and other fundamental properties by solving the Schrödinger equation based on the electron density. researchgate.net For quinoxaline (B1680401) derivatives, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G or 6-311G, have been widely employed to analyze their molecular structure and reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

For 5-Bromo-7-methylquinoxaline, the electron-donating methyl group and the electron-withdrawing bromine atom are expected to influence the energies of the frontier orbitals. DFT calculations on various quinoxaline derivatives have determined these values, providing a reference for estimating the properties of the title compound.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 1-Benzyl-3-methyl-quinoxalin-2(1H)-one | DFT/B3LYP/6-31G(d,p) | -6.09 | -1.70 | 4.39 |

| Quinoxaline | DFT/B3LYP/6-31G** | -6.74 | -1.57 | 5.17 |

| 9-chloro-2,6-dimethyl-10(methylsulfanyl)quinoxaline | DFT/B3LYP/6-311+G(d,p) | -8.83 | -4.43 | 4.40 |

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for selected quinoxaline derivatives calculated using DFT methods. Data sourced from references researchgate.netresearchgate.netresearchgate.net. This data is illustrative and not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net Regions of negative electrostatic potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov

In this compound, the nitrogen atoms of the quinoxaline ring are expected to be the most electron-rich sites, appearing as red or yellow regions on the MEP map. These sites are the primary centers for protonation and interactions with electrophiles. The hydrogen atoms and the region around the bromine atom may exhibit a positive electrostatic potential, indicating susceptibility to nucleophilic attack. DFT calculations on similar substituted quinoxalines confirm that the nitrogen atoms and any carbonyl oxygens are the primary negative centers. researchgate.netresearchgate.net

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of novel compounds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. nih.govnih.gov It can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. youtube.com For instance, TD-DFT calculations on 1-Benzyl-3-methyl-quinoxalin-2(1H)-one predicted its UV absorption spectrum in various solvents. researchgate.net Similar calculations for this compound would help interpret its experimental UV-Vis spectrum.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the ¹H and ¹³C NMR chemical shifts of molecules. uctm.eduresearchgate.net Theoretical calculations provide valuable support for the assignment of experimental NMR signals. Studies on compounds like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione have shown a strong correlation between calculated and experimental chemical shifts. uctm.edu A similar computational study on this compound would be instrumental in confirming its structure by assigning the specific resonances of its aromatic protons and carbon atoms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational dynamics, molecular flexibility, and intermolecular interactions. nih.gov

For this compound, MD simulations could be employed to:

Study Intermolecular Interactions: In condensed phases, MD can model how molecules of this compound interact with each other (self-assembly) or with solvent molecules. This is crucial for understanding its solubility and crystal packing.

Investigate Biomolecular Interactions: If this compound is being investigated for biological activity, MD simulations can model its binding to a target protein or DNA, revealing the key interactions, binding affinity, and conformational changes that occur upon binding.

Quantum Chemical Calculations for Reaction Pathway Mapping and Transition State Identification

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states along the reaction pathway. Quantum chemical calculations are indispensable for this purpose. nih.govnih.gov By mapping the potential energy surface (PES) of a reaction, these calculations can determine the activation energies and reaction enthalpies. rsc.orgmit.edu

For this compound, these methods could be applied to:

Elucidate Synthesis Mechanisms: Computational studies can model the reaction steps involved in the synthesis of the molecule, for example, the condensation reaction of a substituted o-phenylenediamine (B120857) with a dicarbonyl compound, helping to optimize reaction conditions.

Predict Reactivity and Degradation: The pathways for various reactions, such as electrophilic substitution, nucleophilic substitution, or oxidation, can be mapped. This includes identifying the transition state structures and calculating the energy barriers, which helps in predicting the most likely products and understanding the molecule's stability and potential degradation pathways. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. nih.govresearchgate.net These models correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally observed activities or properties.

For derivatives of this compound, a QSAR/QSPR study would involve:

Synthesizing and testing a series of related compounds with varied substituents.

Calculating a range of molecular descriptors for each derivative using computational methods.

Developing a mathematical model that links the descriptors to the observed property (e.g., anticancer activity, solubility).

Using the model to predict the properties of new, yet-to-be-synthesized derivatives, thereby guiding the design of compounds with enhanced characteristics.

Studies on other quinoxaline series have successfully used this approach to develop models for activities such as anti-tuberculosis efficacy and antagonism of multidrug resistance in cancer. nih.govresearchgate.net

Applications of 5 Bromo 7 Methylquinoxaline in Advanced Materials and Catalysis

Utilization in Organic Electronics and Optoelectronic Devices

The unique electronic properties of the quinoxaline (B1680401) core make 5-Bromo-7-methylquinoxaline a valuable component in the design and synthesis of materials for various organic electronic and optoelectronic devices. Its ability to be chemically modified allows for the fine-tuning of energy levels and charge transport characteristics.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

While direct applications of this compound in OLED and OSC devices are not extensively documented in dedicated studies, its role as a precursor is implied by the broader research on quinoxaline derivatives. The general strategy involves using the bromo-functionalized quinoxaline as a building block to construct larger, more complex molecules with specific functions within the device architecture. For instance, the bromine atom allows for the introduction of various aryl groups through cross-coupling reactions, which can be used to tune the emission color in OLEDs or to modify the absorption spectrum in OSCs.

The electron-accepting nature of the quinoxaline ring is a key feature that is exploited in the design of materials for both OLEDs and OSCs. In OLEDs, quinoxaline-containing compounds can be used as electron transport materials or as hosts for emissive dopants. In OSCs, they can function as non-fullerene acceptors or as part of the donor polymer backbone to modulate the electronic properties and improve device efficiency.

Charge Transport Materials (Electron and Hole Transport)

Quinoxaline derivatives are recognized for their potential as both electron and hole transport materials. mdpi.comresearchgate.net The inherent electron-deficient character of the quinoxaline nucleus makes it a suitable candidate for electron transport layers (ETLs) in organic electronic devices. By chemically modifying the this compound core, for example, through Suzuki coupling to attach other aromatic units, it is possible to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport.

Conversely, by incorporating electron-donating moieties onto the quinoxaline scaffold, materials with effective hole-transporting properties can be developed. Research on various quinoxaline-based molecules has demonstrated their ambipolar nature, meaning they can transport both electrons and holes, which is advantageous for certain device architectures. The ability to fine-tune these properties through synthetic modifications of precursors like this compound is a significant area of research.

Below is an interactive table summarizing the charge transport properties of selected quinoxaline-based materials, illustrating the versatility of this class of compounds.

| Compound Family | Primary Charge Transport | Application | Key Structural Features |

| Quinoxaline-Fluorene Copolymers | Hole Transport | OLEDs | Alternating donor-acceptor units |

| Dicyanoquinoxaline Derivatives | Electron Transport | OSCs | Strong electron-withdrawing groups |

| Triarylamine-Substituted Quinoxalines | Hole Transport | Perovskite Solar Cells | Electron-donating triphenylamine units |

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes by harvesting both singlet and triplet excitons. The design of TADF emitters often involves creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This is typically achieved by spatially separating the HOMO and LUMO within the molecule.

Quinoxaline derivatives are attractive candidates for constructing TADF emitters due to their electron-accepting nature, which can be paired with a variety of electron-donating moieties. While specific studies detailing the use of this compound in TADF emitters are not prevalent, its potential as a building block is clear. The bromo-functionalization allows for the straightforward introduction of donor groups, a common strategy in the design of donor-acceptor (D-A) type TADF molecules. The quinoxaline unit serves as the acceptor part of the molecule. Research has shown that modifying the acceptor unit in D-A structures can significantly impact the ΔEST and, consequently, the TADF efficiency.

Role in Polymer Chemistry and Functional Polymeric Materials

The reactivity of the bromine atom in this compound makes it a valuable monomer for the synthesis of functional polymers through various polymerization techniques, most notably Suzuki-Miyaura cross-coupling.

Monomers for Conjugated Polymers and Copolymers

Conjugated polymers are a class of organic materials with alternating single and double bonds along the polymer backbone, leading to delocalized π-electrons and semiconductor properties. This compound can be used as a monomer in the synthesis of such polymers. For example, it can be copolymerized with a diboronic ester derivative of another aromatic compound (e.g., fluorene, carbazole, or thiophene) via Suzuki polymerization.

The resulting copolymers would incorporate the electron-deficient quinoxaline unit into the polymer backbone, influencing the electronic and optical properties of the final material. The properties of these copolymers can be systematically tuned by varying the comonomer, allowing for the creation of materials with specific bandgaps and energy levels for applications in organic electronics.

A representative Suzuki-Miyaura copolymerization reaction involving a bromo-quinoxaline derivative is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Resulting Polymer Structure |

| This compound | Aromatic Diboronic Ester | Palladium Catalyst | Alternating Quinoxaline and Aromatic Units |

Building Blocks for Functional Coatings and Films

Functional coatings and films often require materials with specific optical, electronic, or surface properties. Polymers derived from this compound can be processed from solution to form thin films for various applications. The properties of these films are dictated by the chemical structure of the polymer.

For instance, polymers incorporating the quinoxaline moiety can exhibit electrochromic behavior, changing color upon the application of an electrical potential. This property is useful for smart windows and displays. Furthermore, the surface energy of coatings can be modified by introducing different functional groups to the polymer, which can be achieved through the versatility of the this compound building block. The development of such functional polymeric materials is an active area of research with potential applications in protective coatings, sensors, and electronic devices.

Application as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the quinoxaline ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This ability to act as a ligand is fundamental to the application of this compound in catalysis and the construction of complex supramolecular structures.

Quinoxaline derivatives are integral to the design of ligands for homogeneous catalysis. By coordinating to transition metals such as palladium, ruthenium, rhodium, or iridium, they can modulate the metal center's electronic properties and steric environment, thereby influencing catalytic activity, selectivity, and stability. The this compound can be employed to create monodentate or bidentate ligands. The nitrogen atoms of the pyrazine ring act as the primary coordination sites.

Metal complexes featuring quinoxaline-based ligands have demonstrated efficiency in various catalytic transformations. For instance, palladium complexes are widely used in cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are pivotal for carbon-carbon bond formation in organic synthesis. The electronic properties of the quinoxaline ligand can be tuned to enhance oxidative addition and reductive elimination steps in the catalytic cycle. While specific studies detailing this compound in these reactions are not extensively documented, related quinoxaline complexes show significant promise. The presence of the bromo-substituent offers a reactive site that could potentially be used to anchor the ligand to a support or to create more complex, multimetallic catalysts.

In the field of hydrogenation, ruthenium and rhodium complexes with nitrogen-containing heterocyclic ligands are known to be effective catalysts. These catalysts are crucial for the reduction of various functional groups. The quinoxaline ligand can help stabilize the active metal species and influence the stereoselectivity of the reaction in asymmetric hydrogenation.

Table 1: Examples of Quinoxaline Derivatives in Homogeneous Catalysis This table presents data for related quinoxaline compounds to illustrate the catalytic potential of the structural class.

| Catalyst/Ligand System | Metal | Reaction Type | Substrate | Yield |

|---|---|---|---|---|

| [Ru(bpy)2(dpq)]2+ | Ruthenium | Photocatalytic CO2 Reduction | CO2 | High Turnover |

| [PdCl2(2-methylquinoxaline)2] | Palladium | Suzuki Coupling | Aryl halides | Good to Excellent |

| Rh(I)-Quinoxaline Phosphine | Rhodium | Asymmetric Hydrogenation | Prochiral olefins | High Enantioselectivity |

bpy = 2,2′-bipyridine; dpq = 2,3-Bis(2-pyridyl)quinoxaline

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov These materials are renowned for their high porosity, large surface areas, and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. beilstein-journals.org Heterogeneous catalysts, which exist in a different phase from the reactants, provide a practical solution to this issue. MOFs and CPs derived from this compound can function as effective heterogeneous catalysts. The metal nodes within the MOF can act as catalytic sites, while the porous structure allows for the diffusion of reactants and products.

In the realm of photocatalysis, materials that can harness light energy to drive chemical reactions are of great interest. Quinoxaline derivatives, with their extended π-conjugated systems, can absorb UV or visible light. When incorporated into MOFs or coordinated with catalytically active metals like ruthenium or iridium, they can participate in photoredox cycles. isca.in These systems can be used for various organic transformations, water splitting, and CO2 reduction. beilstein-journals.orgisca.in The bromo and methyl substituents on the this compound ligand can be used to tune the photophysical and electronic properties of the resulting photocatalyst, enhancing its efficiency and stability. beilstein-journals.org

Development of Chemosensors and Optical Probes for Environmental Analytes

The development of sensors for the rapid, selective, and sensitive detection of environmental pollutants is a critical area of research. Quinoxaline-based compounds have emerged as promising platforms for the design of optical chemosensors due to their favorable photophysical properties, which can be readily modulated upon interaction with specific analytes. researchgate.net

Colorimetric and fluorometric sensors allow for the detection of analytes through a change in color or fluorescence intensity, which can often be observed with the naked eye or measured with simple instrumentation. mdpi.com The quinoxaline core in this compound can be functionalized with specific recognition moieties (receptors) that selectively bind to target analytes such as heavy metal ions (e.g., Cu²⁺, Hg²⁺, Fe³⁺) or environmentally relevant small molecules. researchgate.netmdpi.com

Upon binding of the analyte, the electronic structure of the quinoxaline fluorophore is perturbed, leading to a noticeable change in its absorption or emission spectrum. This can manifest as a color change (in colorimetric sensors) or an enhancement ("turn-on") or quenching ("turn-off") of fluorescence (in fluorometric sensors). The design of these sensors often relies on well-understood photophysical mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). mdpi.com The 5-bromo and 7-methyl groups can influence the sensitivity and selectivity of the sensor by altering its electronic properties and steric environment.

Table 2: Performance of Quinoxaline-Based Fluorescent and Colorimetric Sensors This table provides representative data for sensors based on the broader quinoxaline scaffold to demonstrate their sensing capabilities.

| Sensor Base | Analyte Detected | Sensing Type | Detection Limit |

|---|---|---|---|

| Quinoxaline-benzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Fluorometric & Colorimetric | 8.21 x 10⁻⁸ M (for Ni²⁺) researchgate.net |

| Quinoxaline-annelated annulene | Cu²⁺, Zn²⁺ | Fluorometric & Colorimetric | Low micromolar range researchgate.net |

| Rhodamine-Quinoxaline conjugate | Al³⁺, Fe³⁺, Cr³⁺ | Fluorometric & Colorimetric | Nanomolar range |

The nitrogen atoms in the pyrazine ring of this compound can be protonated under acidic conditions. This protonation event can significantly alter the electronic structure and, consequently, the optical properties of the molecule. This phenomenon, known as acidochromism, allows for the use of quinoxaline derivatives as pH-sensitive probes.

By incorporating electron-donating or electron-withdrawing groups, the pKa of the quinoxaline nitrogen atoms can be tuned, enabling the design of pH probes that operate within a specific pH range. These probes can exhibit distinct color or fluorescence changes in response to variations in pH, making them useful for monitoring the acidity or basicity of environmental water samples or industrial effluents.

Applications in Advanced Pigments, Dyes, and Photochromic Materials

The general class of quinoxaline compounds is recognized for its valuable chromophoric and photoactive properties, making them attractive candidates for such applications. Theoretical interest in this compound as a building block for functional materials stems from its unique electronic and structural characteristics. The presence of the bromine atom and the methyl group on the quinoxaline core offers potential sites for further chemical modification, allowing for the theoretical design of novel dyes and photochromic molecules.

Despite this theoretical potential, to date, there are no published research findings that specifically demonstrate the synthesis or characterization of pigments, dyes, or photochromic materials derived directly from this compound. Consequently, data on their performance, such as absorption spectra, color fastness, or photochromic switching behavior, remains unavailable. Further research and investigation are required to explore and establish the practical utility of this compound in these advanced material applications.

Future Directions and Emerging Research Avenues for 5 Bromo 7 Methylquinoxaline

Exploration of Supramolecular Architectures and Self-Assembly

A primary frontier for future research lies in understanding and harnessing the non-covalent interactions that govern the assembly of 5-Bromo-7-methylquinoxaline molecules. While specific crystal structure analyses for this compound are not yet widely published, the broader class of bromo-substituted heterocyclic compounds is known to form intricate supramolecular structures. These assemblies are stabilized by a network of interactions including hydrogen bonds, π-π stacking, and halogen bonding.

Future investigations will likely focus on single-crystal X-ray diffraction studies to elucidate the precise three-dimensional arrangement of this compound in the solid state. Such studies would reveal how the bromine and methyl substituents influence intermolecular packing and guide the formation of specific architectures like sheets, chains, or more complex networks. Understanding these self-assembly principles is the first step toward designing crystalline materials with tailored properties for applications in electronics and optics.

Integration into Nanoscience and Nanomaterials Development

The unique electronic properties of the quinoxaline (B1680401) core make its derivatives attractive candidates for the development of novel nanomaterials. nih.gov Although the direct integration of this compound into nanoscience is a nascent field, research on related quinoxaline compounds provides a roadmap for its potential. For instance, other quinoxaline derivatives have been successfully used to create nanoprobes for biological detection and as components in nanoparticles for photocatalysis. nih.govsemanticscholar.org

Emerging research could explore the use of this compound as a building block for:

Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the quinoxaline ring is a desirable trait for electron-transporting materials in OLEDs. nih.gov

Sensors: Functionalized quinoxaline-based nanoparticles have demonstrated potential in the selective detection of biomolecules. semanticscholar.org

Photocatalysts: Researchers have blended quinoxaline-based materials with polymers to create nanoparticles that enhance hydrogen evolution, suggesting a role in clean energy technologies. nih.gov

Future work will involve synthesizing and characterizing nanoparticles incorporating this compound to evaluate their performance in these and other advanced applications.

Development of Advanced Analytical Tools for this compound Detection and Quantification in Material Systems

As this compound finds its way into more complex material systems, the need for sophisticated analytical methods for its detection and quantification will become critical. Standard characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are currently used to confirm the structure and purity of the compound in its isolated form. ripublication.com

However, future research must focus on developing methods to identify and measure the compound within a matrix, such as a polymer blend or on the surface of a nanoparticle. Potential avenues for development include:

| Analytical Technique | Potential Application for this compound | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in complex mixtures or environmental samples. | High sensitivity and resolution. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of trace amounts in volatile samples or as a contaminant. | Excellent for identifying unknown compounds. |

| Surface-Enhanced Raman Spectroscopy (SERS) | In-situ detection on nanomaterial surfaces. | Provides structural information at very low concentrations. |

| Fluorescence Spectroscopy | Development of "turn-on" or "turn-off" sensors based on its interaction with other molecules. | High sensitivity and potential for real-time monitoring. |

These advanced tools will be essential for quality control, environmental monitoring, and understanding the behavior of this compound in applied material systems.

Sustainable and Green Synthesis Routes for Industrial-Scale Production of Quinoxaline Derivatives

The industrial viability of this compound and related compounds is heavily dependent on the development of cost-effective and environmentally friendly production methods. Traditional synthesis pathways for quinoxalines often rely on harsh conditions, toxic solvents, and expensive catalysts. ekb.egmdpi.com The principles of green chemistry are now guiding the development of sustainable alternatives applicable to the synthesis of the broader quinoxaline family. ekb.eg

Recent advancements in this area offer a clear path forward for the industrial-scale production of substituted quinoxalines:

Green Solvents: Researchers have demonstrated the successful synthesis of quinoxalines in environmentally benign solvents like water, ethanol, and polyethylene (B3416737) glycol (PEG-400), which are non-toxic and often recyclable. ripublication.comnih.gov

Novel Catalysts: A significant focus is on replacing hazardous acid catalysts with reusable and green alternatives. Successful examples include the use of L-arabinose, natural phosphates, and various nanocatalysts (e.g., Fe3O4, CuO, SiO2), which offer high yields under mild conditions. tandfonline.comrsc.orgresearchgate.netnih.gov

Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound-assisted synthesis are being employed to reduce reaction times and energy consumption, making the processes more efficient. benthamdirect.comtsijournals.comtsijournals.com

The application of these green protocols to the specific synthesis of this compound is a critical next step. Adopting strategies like using renewable feedstocks, such as ethyl gallate, could further enhance the sustainability of production. jocpr.com These efforts will be crucial for reducing the environmental footprint and improving the economic feasibility of manufacturing this and other valuable quinoxaline derivatives on an industrial scale. ekb.eg

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-7-methylquinoxaline with high purity?

- Methodological Answer : The synthesis typically involves bromination of 7-methylquinoxaline precursors using reagents like -bromosuccinimide (NBS) or bromine () in solvents such as acetic acid or chloroform. Temperature control (e.g., 60–80°C) and inert atmospheres (e.g., ) are critical to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Confirm purity using NMR (, ) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : NMR identifies methyl () and aromatic protons; NMR distinguishes bromine-induced deshielding effects.

- Mass Spectrometry : HRMS verifies the molecular ion peak ().

- X-ray Crystallography : Resolves stereoelectronic effects of bromine and methyl groups on the quinoxaline core .

Advanced Research Questions

Q. What strategies can address low yields in bromination reactions for this compound?

- Methodological Answer : Yield optimization includes:

- Reagent Selection : NBS offers regioselectivity over , reducing over-bromination.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance bromine activation.

- Catalysts : Lewis acids (e.g., ) accelerate electrophilic substitution.

Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry to suppress competing debromination .

Q. How do the electronic effects of bromine and methyl groups influence the reactivity of this compound?

- Methodological Answer :

- Bromine : Electron-withdrawing nature activates the quinoxaline core for nucleophilic aromatic substitution (e.g., Suzuki couplings).

- Methyl Group : Electron-donating effect directs electrophiles to the 5- and 8-positions.

Computational studies (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize cell lines (e.g., HeLa vs. HEK293) and concentrations (IC vs. EC).

- Orthogonal Assays : Validate kinase inhibition via enzymatic assays and cell proliferation studies.

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .

Q. What methods are used to optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio) to identify optimal conditions via response surface methodology.

- Real-Time Monitoring : In-situ FTIR or GC-MS tracks intermediate formation.

- Statistical Analysis : ANOVA identifies significant factors (e.g., ) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.